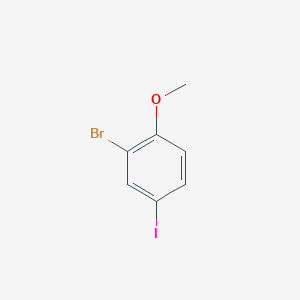

2-Bromo-4-iodoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQMMXVWWSWNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391928 | |

| Record name | 2-Bromo-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182056-39-9 | |

| Record name | 2-Bromo-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-iodo-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodoanisole from 4-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-iodoanisole, a valuable substituted aromatic intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures. This document details a proposed synthetic protocol, including reaction parameters, purification methods, and expected analytical data.

Introduction

This compound is a polysubstituted aromatic compound featuring a methoxy group, a bromine atom, and an iodine atom on the benzene ring. This substitution pattern offers multiple reactive sites for further functionalization, making it a versatile building block in medicinal chemistry and materials science. The differential reactivity of the carbon-bromine and carbon-iodine bonds in cross-coupling reactions allows for selective and sequential introduction of various substituents. This guide focuses on the direct bromination of the commercially available 4-iodoanisole.

Synthetic Pathway: Electrophilic Aromatic Bromination

The synthesis of this compound from 4-iodoanisole is achieved through an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strongly activating and ortho, para-directing group, while the iodo group (-I) is a deactivating but also ortho, para-directing group. In the starting material, 4-iodoanisole, the position para to the activating methoxy group is blocked by the iodine atom. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho to the methoxy group, namely C2 and C6. Due to the steric hindrance imposed by the adjacent iodine atom at C4, the bromination is expected to occur predominantly at the C2 position, yielding this compound as the major product.

A suitable method for this transformation is the in situ generation of an electrophilic bromine species from ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in acetic acid. This system offers a safer and more environmentally benign alternative to using molecular bromine.[1][2]

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound from 4-iodoanisole.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Iodoanisole | 696-62-8 | C₇H₇IO | 234.03 |

| Ammonium Bromide | 12124-97-9 | NH₄Br | 97.94 |

| Hydrogen Peroxide (30% aq. solution) | 7722-84-1 | H₂O₂ | 34.01 |

| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 (solute) | NaHCO₃ | 84.01 |

| Saturated Sodium Thiosulfate Solution | 7772-98-7 (solute) | Na₂S₂O₃ | 158.11 |

| Brine (Saturated NaCl solution) | 7647-14-5 (solute) | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

3.2. Reaction Setup and Procedure

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoanisole (e.g., 2.34 g, 10.0 mmol) in glacial acetic acid (30 mL).

-

To this solution, add ammonium bromide (1.08 g, 11.0 mmol, 1.1 equivalents).

-

Stir the mixture at room temperature until the ammonium bromide is fully dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 30% aqueous hydrogen peroxide (1.25 mL, ~11.0 mmol, 1.1 equivalents) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-6 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

3.3. Work-up and Purification

-

Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing ice-water (100 mL).

-

A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, and finally with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent such as hexane or ethanol/water may be employed to yield pure this compound.

Data Presentation

4.1. Product Characterization

| Parameter | Expected Value |

| Chemical Name | This compound |

| CAS Number | 182056-39-9[3] |

| Molecular Formula | C₇H₆BrIO[3] |

| Molecular Weight | 312.93 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 80-82 °C |

| Expected Yield | 75-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 6.70 (d, J = 8.4 Hz, 1H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.0, 140.0, 135.0, 112.5, 111.0, 82.0, 56.5 |

| IR (KBr, cm⁻¹) | ~2950 (C-H, sp³), ~1580, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~1030 (C-O, ether) |

| Mass Spectrometry (EI) | m/z (%): 312/314 [M]⁺, 297/299 [M-CH₃]⁺ |

Note: NMR and IR data are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial acetic acid is corrosive and has a strong odor. Handle with care.

-

Hydrogen peroxide (30%) is a strong oxidizing agent. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 4-iodoanisole. The described method, utilizing ammonium bromide and hydrogen peroxide, is an effective and regioselective approach for the bromination of the electron-rich aromatic ring. The provided data and workflow are intended to assist researchers in the successful synthesis and characterization of this important synthetic intermediate.

References

A Technical Guide to the Regioselective Halogenation of 2-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the regioselective halogenation of 2-bromoanisole. Halogenated anisole derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Understanding the principles of regioselectivity and the specific methodologies for introducing halogen atoms onto the 2-bromoanisole scaffold is critical for the efficient development of complex molecular architectures.

This guide details the mechanistic basis for regioselectivity, provides a comparative analysis of various halogenating agents, and presents detailed experimental protocols adapted from established methodologies for similar substrates.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of the electrophilic aromatic substitution (SEAr) on 2-bromoanisole is governed by the combined directing effects of the two existing substituents: the methoxy (-OCH₃) group at C1 and the bromo (-Br) group at C2.

-

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect). It is a powerful ortho, para-director.

-

Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization (+R effect) of the cationic intermediate (sigma complex).

When both groups are considered, their directing effects converge on the C4 (para to -OCH₃, meta to -Br, but influenced by the ortho, para nature) and C6 (ortho to -OCH₃, ortho to -Br) positions. The strong activating nature of the methoxy group is the dominant electronic factor. However, the C6 position is sterically hindered by the adjacent, bulky bromine atom. Consequently, electrophilic attack occurs preferentially at the less sterically encumbered C4 position, leading to 2-bromo-4-haloanisole as the major product.

Bromination of 2-Bromoanisole

The introduction of a second bromine atom onto the 2-bromoanisole ring typically yields 2,4-dibromoanisole. While specific studies on 2-bromoanisole are limited, data from the extensive research on anisole bromination provide reliable guidance.[1][2] Common reagents include molecular bromine (Br₂) with a Lewis acid catalyst and N-Bromosuccinimide (NBS), which offers milder conditions.

Data Presentation: Bromination Conditions

The following table summarizes typical conditions for the dibromination of anisole, which are analogous to the expected conditions for the monobromination of 2-bromoanisole.

| Reagent(s) | Catalyst/Additive | Solvent | Temp. (°C) | Typical Yield of 2,4-Dibromoanisole | Reference(s) |

| Br₂ (2 equiv.) | FeBr₃ (cat.) | Dichloromethane | Room Temp | High | [1] |

| Br₂ (2 equiv.) | None | Acetic Acid | Room Temp | Good to High | [2] |

| NBS (2 equiv.) | Silica Gel | CCl₄ | Reflux | Good | |

| H₂O₂ / HBr | V₂O₅ or Mo(VI) (cat.) | Two-phase system | 20-40 | 85-95% (Bromoanisole mixture) | [3] |

Experimental Protocol: Bromination with Br₂ in Acetic Acid

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoanisole (1.87 g, 10 mmol) in 20 mL of glacial acetic acid.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.76 g, 11 mmol, 1.1 equiv.) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred 2-bromoanisole solution over 30 minutes at room temperature. The flask should be protected from light.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the orange/red color disappears.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford pure 2,4-dibromoanisole.

Chlorination of 2-Bromoanisole

Chlorination is expected to proceed with high regioselectivity to yield 2-bromo-4-chloroanisole. N-Chlorosuccinimide (NCS) is a common and easy-to-handle reagent for this transformation. For less reactive substrates, an acid catalyst is often required to activate the NCS.[4][5]

Data Presentation: Chlorination Conditions

The following table outlines common conditions for the chlorination of activated arenes.

| Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Expected Outcome | Reference(s) |

| NCS | BF₃·H₂O | Dichloromethane | Room Temp | High yield of 2-bromo-4-chloroanisole | [5][6] |

| NCS | HCl (aq.) | Water | Room Temp | Good yield, "green" conditions | [7] |

| NCS | DMSO (cat.) | Chloroform | 25 | Good yield, mild conditions | [6] |

| Cl₂ | AlCl₃ (cat.) | CCl₄ or CS₂ | 0 - Room Temp | High yield, requires careful handling |

Experimental Protocol: Chlorination with NCS and Acid Catalyst

This protocol is adapted from the acid-catalyzed chlorination of deactivated aromatic systems.[6]

-

Reaction Setup: To a solution of 2-bromoanisole (1.87 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask, add N-Chlorosuccinimide (1.47 g, 11 mmol, 1.1 equiv.).

-

Catalyst Addition: Stir the mixture at room temperature and carefully add boron trifluoride monohydrate (BF₃·H₂O) (2.0 equiv.) to the reaction.

-

Reaction: Stir the mixture at room temperature and monitor the reaction's progress by TLC or GC. Gentle heating may be necessary if the reaction is sluggish.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into 50 mL of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield pure 2-bromo-4-chloroanisole.

Iodination of 2-Bromoanisole

Iodination of 2-bromoanisole to form 2-bromo-4-iodoanisole requires an electrophilic iodine source. N-Iodosuccinimide (NIS) is a highly effective reagent, often activated by an acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid like iron(III) chloride.[8][9]

Data Presentation: Iodination Conditions

The table below summarizes effective iodination conditions for anisole and other activated aromatics.

| Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Expected Outcome | Reference(s) |

| NIS | Trifluoroacetic acid (TFA) (cat.) | Acetonitrile | Room Temp | High yield of this compound | [8][10] |

| NIS | H₂SO₄ | H₂SO₄ | 0 - 20 | High yield, for deactivated systems | [11] |

| NIS | FeCl₃ (cat.) | Dichloromethane | Room Temp | High yield, mild conditions | [9] |

| I₂ / H₂O₂ | None | Water | 70-80 | Good yield, "green" conditions | [12] |

Experimental Protocol: Iodination with NIS and Catalytic Acid

This protocol is adapted from the efficient iodination of methoxy-substituted aromatic compounds.[8][9]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-bromoanisole (1.87 g, 10 mmol) in 20 mL of acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (2.47 g, 11 mmol, 1.1 equiv.) to the solution.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv., ~75 µL) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, pour the mixture into 50 mL of water. Add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine species.

-

Extraction: Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the crude product via flash column chromatography on silica gel to obtain pure this compound.

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the general electrophilic substitution mechanism on 2-bromoanisole and a typical experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 4. Chlorination - Common Conditions [commonorganicchemistry.com]

- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. isca.me [isca.me]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Bromo-4-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Bromo-4-iodoanisole, a halogenated anisole derivative of interest in organic synthesis and drug development. This document collates available data on its physical and chemical characteristics, including spectroscopic profiles. Detailed experimental protocols for its synthesis and purification are also presented. Furthermore, this guide discusses the stability of this compound, with a focus on its sensitivity to light, and outlines safe handling and storage procedures.

Chemical and Physical Properties

This compound is a disubstituted aromatic ether. The presence of two different halogen atoms (bromine and iodine) at ortho and para positions to the methoxy group, respectively, imparts distinct reactivity and physical properties to the molecule.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Appearance | Off-white to faint peach crystals | [2] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point (Predicted) | 285.1 ± 30.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 2.062 ± 0.06 g/cm³ | N/A |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and benzene. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectroscopic characteristics.

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. For this compound, three aromatic protons and three methoxy protons are expected.

A representative ¹H NMR spectrum is available on ChemicalBook, though specific peak data is not detailed.[3]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group.

A ¹³C NMR spectrum for the related compound 2-Bromoanisole is available on ChemicalBook, which can provide some comparative insights.[4]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is expected for bromine-containing fragments.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-Br/C-I bonds.

Chemical Stability and Reactivity

Stability

This compound is known to be sensitive to light and can decompose upon exposure.[2] Therefore, it should be stored in a cool, dark place, preferably under an inert atmosphere, to minimize degradation. The recommended storage temperature is between 2-8°C.

Reactivity

The reactivity of this compound is primarily dictated by the two halogen substituents on the aromatic ring. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in various cross-coupling reactions, allowing for selective functionalization at the 4-position. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the regioselective bromination of 4-iodoanisole. A general procedure is outlined below.

Materials:

-

4-iodoanisole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

-

Catalyst (e.g., a gold-based catalyst like Ph₃PAuNTf₂)[1]

Procedure:

-

Dissolve 4-iodoanisole in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the catalyst to the stirred solution.

-

Add N-Bromosuccinimide (NBS) to the reaction mixture.

-

Stir the reaction at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

References

Navigating the Solubility of 2-Bromo-4-iodoanisole: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromo-4-iodoanisole, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a robust qualitative assessment based on the well-established principles of solubility for aryl halides and halogenated anisoles. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine its solubility in various organic solvents.

Core Physicochemical Properties

This compound is a solid at standard conditions, presenting as a white to yellowish crystalline powder. Its structure, featuring a substituted benzene ring, dictates its solubility behavior, rendering it generally soluble in a range of organic solvents while exhibiting poor solubility in aqueous solutions. This is a critical consideration for its use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

The solubility of this compound in different organic solvents can be predicted based on the principle of "like dissolves like." The presence of the halogen atoms and the anisole backbone results in a molecule with significant nonpolar character.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the ether oxygen may be limited by the steric hindrance and the overall nonpolar nature of the large halogenated aromatic ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform | Soluble | Dipole-dipole interactions between the solvent and the polar C-Br, C-I, and C-O bonds are expected to facilitate dissolution. |

| Nonpolar | Toluene, Hexane, Benzene | Soluble | Strong van der Waals forces between the large, nonpolar aromatic structure of this compound and nonpolar solvents will promote solubility. Reports indicate its solubility in benzene and its use of hexane and toluene for melting point determination further support this.[1] |

| Aqueous | Water | Insoluble | The large, hydrophobic halogenated aromatic structure is unable to overcome the strong hydrogen bonding network of water, leading to very low solubility. Aryl halides are generally insoluble or sparingly soluble in water.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method is recommended. This protocol is a synthesized standard procedure based on established laboratory practices for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label vials for each solvent and replicate.

-

Addition of Solute and Solvent: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed. Record the approximate amount.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

Solvent Evaporation: Place the evaporation dish in a well-ventilated fume hood or a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, carefully weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results and report the average solubility and standard deviation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This comprehensive guide provides both a theoretical and practical framework for understanding and determining the solubility of this compound, empowering researchers in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to 2-bromo-4-iodo-1-methoxybenzene (CAS 182056-39-9): Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with 2-bromo-4-iodo-1-methoxybenzene (CAS Number 182056-39-9). This dihalogenated anisole derivative serves as a critical building block in organic synthesis, most notably in the development of inhibitors for the cystine/glutamate antiporter (system xc⁻ or xCT), a key target in cancer therapy. This document details experimental protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions. Furthermore, it elucidates the biological significance of targeting the xCT antiporter, including its role in cellular redox homeostasis and ferroptosis, supported by signaling pathway diagrams. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

2-bromo-4-iodo-1-methoxybenzene is a polysubstituted aromatic compound with the molecular formula C₇H₆BrIO.[1] Its structure, featuring both a bromine and an iodine atom on the anisole core, allows for regioselective functionalization, making it a versatile intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of 2-bromo-4-iodo-1-methoxybenzene

| Property | Value | Reference |

| CAS Number | 182056-39-9 | [2] |

| IUPAC Name | 2-bromo-4-iodo-1-methoxybenzene | [2] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1][2] |

| Physical Form | Off-white to pale-yellow to yellow-brown to brown solid | [2] |

| InChI Key | YIQMMXVWWSWNGR-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=C(I)C=C1Br | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Purification

The synthesis of 2-bromo-4-iodo-1-methoxybenzene can be achieved from commercially available starting materials. A common synthetic route involves the methylation of 2-bromo-4-iodophenol.

Experimental Protocol: Synthesis of 2-bromo-4-iodo-1-methoxybenzene

Materials:

-

2-bromo-4-iodophenol

-

Sodium carbonate (Na₂CO₃)

-

Iodomethane (CH₃I)

-

Acetone

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-4-iodophenol (6.0 g, 20.07 mmol) in acetone (25 mL), add sodium carbonate (4.26 g, 40.15 mmol, 2 equiv.) and iodomethane (5.70 g, 2.50 mL, 69.65 mmol, 2 equiv.).[3]

-

Stir the reaction mixture at 20 °C for 20 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.[3]

-

Upon completion, remove the solvent under reduced pressure.[3]

-

Extract the residue with dichloromethane (3 x 250 mL) from water.[3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]

Purification

The crude product can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto the silica gel column.

-

Elute the column with the chosen solvent system, collecting the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-bromo-4-iodo-1-methoxybenzene.

Spectroscopic Data

While experimental spectra are not widely published, predicted spectroscopic data can aid in the characterization of 2-bromo-4-iodo-1-methoxybenzene.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-bromo-4-iodo-1-methoxybenzene in CDCl₃

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.68 (d, J = 8.8 Hz, 1H) | C-I | ~90 |

| Aromatic H | 7.19 (d, J = 2.8 Hz, 1H) | C-Br | ~115 |

| Aromatic H | 6.59 (dd, J = 2.8 Hz, J = 8.8 Hz, 1H) | Aromatic C-H | ~112, ~138, ~140 |

| Methoxy H | 3.77 (s, 3H) | C-O | ~158 |

| Methoxy C | ~56 |

Note: Predicted values are based on computational models and may vary from experimental results.

Applications in Drug Development: Synthesis of xCT Antiporter Inhibitors

The differential reactivity of the carbon-iodine and carbon-bromine bonds in 2-bromo-4-iodo-1-methoxybenzene makes it an ideal substrate for sequential, regioselective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed reactions, such as Suzuki and Heck couplings, allowing for the introduction of a substituent at the 4-position while leaving the C-Br bond at the 2-position available for subsequent transformations. This strategy is employed in the synthesis of inhibitors of the xCT antiporter.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid to the 4-position of 2-bromo-4-iodo-1-methoxybenzene.

Materials:

-

2-bromo-4-iodo-1-methoxybenzene

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 2-bromo-4-iodo-1-methoxybenzene (1 g, 3.20 mmol), the arylboronic acid (1 equiv.), and potassium carbonate (2 equiv.).[3]

-

Add N,N-Dimethylformamide (10 mL) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[3]

-

Flush the flask with an inert gas (e.g., argon) and stir the mixture at 100 °C for 2 hours.[3]

-

Monitor the reaction by TLC (hexane:ethyl acetate = 9:1).[3]

-

After completion, remove the solvent under reduced pressure.

-

Extract the residue with dichloromethane (3 x 100 mL) from water.[3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 99.5:0.5) to obtain the desired biaryl product.[3]

Biological Context: The xCT Antiporter and Its Inhibition

The cystine/glutamate antiporter, system xc⁻, is a cell surface transporter composed of two subunits, the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2).[3][4][5] It mediates the uptake of extracellular cystine in exchange for intracellular glutamate in a 1:1 ratio.[3][4]

Function and Signaling Pathway

Intracellularly, cystine is rapidly reduced to cysteine, which is the rate-limiting precursor for the synthesis of the major endogenous antioxidant, glutathione (GSH).[3][4] GSH plays a crucial role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS).[4] Many cancer cells exhibit high levels of oxidative stress and are therefore highly dependent on the function of the xCT antiporter to maintain their redox balance.[4]

Inhibition of the xCT antiporter leads to a depletion of intracellular cysteine and subsequently, a decrease in GSH levels. This disruption of the cellular antioxidant defense system results in an accumulation of ROS, leading to lipid peroxidation and a form of iron-dependent cell death known as ferroptosis.[6][7]

Therapeutic Relevance

The upregulation of the xCT antiporter is observed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[8][9] Therefore, inhibiting its function represents a promising therapeutic strategy. By inducing ferroptosis specifically in cancer cells that are highly dependent on xCT, inhibitors can selectively target tumor cells while potentially sparing normal tissues.

Hazards and Safety Information

2-bromo-4-iodo-1-methoxybenzene is a chemical that requires careful handling in a laboratory setting. The following table summarizes its known hazards.

Table 3: Hazard Identification for 2-bromo-4-iodo-1-methoxybenzene

| Hazard | Description | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | GHS07 (Exclamation Mark) | Warning |

Data sourced from Sigma-Aldrich and Georganics.[2][5]

Precautionary Measures

When handling 2-bromo-4-iodo-1-methoxybenzene, the following precautionary statements should be observed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[10] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[10]

Conclusion

2-bromo-4-iodo-1-methoxybenzene is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in the development of xCT antiporter inhibitors highlights its importance in targeting novel therapeutic pathways in oncology. A thorough understanding of its chemical properties, synthetic routes, and associated hazards is essential for its safe and effective use in research and development. This technical guide provides a foundational resource for scientists working with this compound, enabling further exploration of its potential in medicinal chemistry and beyond.

References

- 1. Insights into the novel function of system Xc- in regulated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of oxidative glutamate toxicity: the glutamate/cystine antiporter system xc- as a neuroprotective drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cystine/Glutamate Antiporter System xc− in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]

- 5. The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | System Xc−/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Utilization of 2-Bromo-4-iodoanisole as an Electrophilic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodoanisole is a versatile electrophilic intermediate with significant potential in organic synthesis, particularly in the development of pharmacologically active molecules and advanced materials. Its unique structural feature, possessing two different halogen atoms on an anisole scaffold, allows for regioselective functionalization through sequential cross-coupling reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the construction of complex molecular architectures. We present experimental protocols for key transformations, quantitative data from analogous systems, and visualizations of relevant biological pathways and synthetic workflows to facilitate its application in research and development.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, enabling the construction of a vast array of molecules with diverse applications. Dihalogenated aromatic compounds, in particular, serve as valuable building blocks for the stepwise introduction of different substituents. This compound (Figure 1) is an exemplary reagent in this class, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond, a principle that underpins its utility in sequential synthesis.[1] This differential reactivity allows for the selective elaboration of the C-4 position, followed by subsequent modification at the C-2 position, providing a powerful tool for the synthesis of unsymmetrically substituted anisole derivatives.

This guide will explore the applications of this compound as an electrophilic intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and combretastatin analogues, as well as its prospective use in the development of organic light-emitting diode (OLED) materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrIO | [2] |

| Molecular Weight | 312.93 g/mol | [2] |

| Appearance | Off-white to faint peach crystals | [3] |

| Melting Point | 80-82 °C | [4] |

| Boiling Point | 285.1 ± 30.0 °C (Predicted) | [4] |

| Density | 2.062 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, protect from light | [3] |

Synthetic Applications and Methodologies

The primary utility of this compound lies in its capacity for sequential, regioselective cross-coupling reactions. This allows for the construction of complex molecular scaffolds with a high degree of control. The general workflow for the sequential functionalization is depicted below.

Synthesis of Biologically Active Molecules

Substituted benzofurans are a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties through the inhibition of protein kinases.[5][6] The synthesis of functionalized benzofurans can be achieved through a Sonogashira coupling followed by an intramolecular cyclization. This compound can serve as a starting material for the synthesis of benzofuran-based kinase inhibitors.

Experimental Protocol: Synthesis of a 2-Aryl-5-methoxybenzofuran Intermediate (Analogous System)

This protocol is adapted from a general procedure for the synthesis of benzofurans from ortho-haloanisoles.[7]

Step 1: Selective Sonogashira Coupling

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol).

-

The mixture is degassed and placed under an inert atmosphere (e.g., argon).

-

The terminal alkyne (1.1 mmol) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 4-alkynyl-2-bromoanisole intermediate.

Step 2: Intramolecular Cyclization

Further reaction of the 4-alkynyl-2-bromoanisole intermediate, typically under harsher conditions or with a different catalyst system, can induce intramolecular cyclization to form the benzofuran ring. This subsequent step often involves a C-O bond formation.

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[2][8] The core structure of combretastatin A-4 consists of two substituted phenyl rings connected by an ethylene bridge.[9] this compound can be envisioned as a precursor to one of these phenyl rings, allowing for the introduction of various substituents through sequential cross-coupling reactions to generate novel combretastatin analogues.

Experimental Protocol: Sequential Suzuki Coupling for Combretastatin Analogue Synthesis (Analogous System)

This protocol is based on general procedures for sequential Suzuki couplings of dihalogenated aromatics.[10]

Step 1: Selective Suzuki Coupling at the C-4 Position

-

In a reaction vessel, combine this compound (1.0 equiv.), the first arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a degassed solvent system (e.g., dioxane/water 4:1).

-

Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying.

-

The crude product, a 4-aryl-2-bromoanisole, is purified by column chromatography.

Step 2: Suzuki Coupling at the C-2 Position

-

The purified 4-aryl-2-bromoanisole (1.0 equiv.) is subjected to a second Suzuki coupling with a different arylboronic acid (1.2 equiv.).

-

A more active palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand) and stronger base (e.g., K₃PO₄) may be required.

-

The reaction is typically carried out at a higher temperature (e.g., >100 °C) to facilitate the reaction at the less reactive C-Br bond.

-

Workup and purification are performed as described in Step 1 to yield the unsymmetrical 2,4-diaryl-anisole, a combretastatin analogue.

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |

| 1 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-90°C, 4-12h | 85-95 |

| 2 | 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | Toluene/H₂O, 90-100°C, 6-16h | 80-90 |

| 3 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, DIPA | THF, rt, 3h | 89 |

Table 2: Representative Yields for Cross-Coupling Reactions of Analogous Aryl Halides. Data is illustrative and based on analogous systems.[8][11]

Application in Materials Science: OLEDs

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology. The performance of OLEDs is highly dependent on the organic materials used in their construction.[12][13] Substituted aromatic compounds are key components of the emissive and charge-transport layers. The ability to synthesize precisely functionalized anisole derivatives using this compound makes it a promising intermediate for the development of novel OLED materials, particularly blue-emitting materials which often incorporate carbazole and imidazole moieties.[14]

Biological Signaling Pathways

The development of targeted therapies, such as kinase inhibitors, requires an understanding of the underlying biological signaling pathways. A significant number of kinase inhibitors target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[6][15]

Conclusion

This compound is a highly valuable and versatile electrophilic intermediate for the synthesis of complex organic molecules. Its differential halide reactivity enables a predictable and controlled sequential functionalization, making it an ideal building block for creating diverse libraries of compounds for drug discovery and materials science. The methodologies outlined in this guide, based on well-established cross-coupling reactions, provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. Further research into the direct application of this compound in the synthesis of specific high-value molecules is warranted and expected to yield novel compounds with significant biological or material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodo-1-methoxybenzene

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-4-iodo-1-methoxybenzene, a valuable substituted anisole derivative for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthetic pathways.

Introduction

2-Bromo-4-iodo-1-methoxybenzene is a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it a versatile building block in the synthesis of pharmaceuticals and other advanced materials. The methoxy group, being an ortho-, para-director, plays a crucial role in guiding the regioselectivity of the halogenation steps. This guide explores two principal methods for its preparation: direct halogenation of a substituted anisole and a Sandmeyer-type reaction from a corresponding aniline precursor.

Synthetic Pathways

Two primary synthetic strategies have been established for the synthesis of 2-Bromo-4-iodo-1-methoxybenzene. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

-

Direct Iodination of 3-Bromoanisole: This method involves the direct electrophilic iodination of 3-bromoanisole. The methoxy group directs the incoming iodo group to the para position, and the bromine atom further influences the regioselectivity.

-

Sandmeyer-type Reaction of 2-Bromo-4-methoxyaniline: This classic transformation in aromatic chemistry involves the diazotization of an aniline derivative followed by the introduction of an iodide atom. This multi-step process requires careful temperature control.

The logical workflow for the synthesis of 2-Bromo-4-iodo-1-methoxybenzene can be visualized as follows:

Caption: Synthetic routes to 2-Bromo-4-iodo-1-methoxybenzene.

Experimental Protocols

Method 1: Direct Iodination of 3-Bromoanisole

This procedure outlines the synthesis of 2-Bromo-4-iodo-1-methoxybenzene starting from 3-bromoanisole.

Materials and Reagents:

-

3-Bromoanisole

-

Mercuric oxide (HgO)

-

Acetic anhydride (Ac₂O)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Cyclohexane

Procedure:

-

To a solution of 3-bromoanisole (10 g, 53.5 mmol) in dichloromethane (100 mL), add mercuric oxide (8.8 g, 40.6 mmol) and acetic anhydride (1 mL).

-

The mixture is stirred and refluxed for 30 minutes.

-

Iodine (17.6 g, 69.5 mmol) is then added in six portions at 12-hour intervals. After each addition, the reaction mixture is refluxed for 12 hours.

-

Upon completion, the reaction mixture is cooled and filtered.

-

The filtrate is washed with an appropriate aqueous solution to remove any unreacted iodine and other water-soluble byproducts.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography using cyclohexane as the eluent to yield 2-bromo-1-iodo-4-methoxybenzene as a colorless oil.[1]

Method 2: Sandmeyer-type Reaction of 2-Bromo-4-methoxyaniline (General Procedure)

This method involves the conversion of 2-bromo-4-methoxyaniline to the target compound. Strict temperature control is crucial for the stability of the intermediate diazonium salt.[2]

Materials and Reagents:

-

2-Bromo-4-methoxyaniline

-

Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Water

-

Ice

Procedure:

Part A: Diazotization

-

Dissolve 2-bromo-4-methoxyaniline in a mixture of water and concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.[2]

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 30 minutes.

Part B: Iodination

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution from Part A to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature. Nitrogen gas evolution should be observed.

-

The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 2-Bromo-4-iodo-1-methoxybenzene.

Table 1: Comparison of Synthetic Routes

| Parameter | Method 1: Direct Iodination | Method 2: Sandmeyer-type Reaction |

| Starting Material | 3-Bromoanisole | 2-Bromo-4-methoxyaniline |

| Key Reagents | I₂, HgO, Ac₂O | NaNO₂, H₂SO₄, KI |

| Reaction Conditions | Reflux in CH₂Cl₂ | 0-5 °C (Diazotization), Room Temp. (Iodination) |

| Yield | 94%[1] | Typically high |

| Purification | Column Chromatography[1] | Extraction, Column Chromatography/Recrystallization |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| Appearance | Colorless oil[1] or Off-white to Brown Solid |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.68 (d, J = 8.8 Hz, 1H), 7.19 (d, J = 2.8 Hz, 1H), 6.59 (dd, J = 2.8 Hz, 8.8 Hz, 1H), 3.77 (s, 3H)[1] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the Sandmeyer-type reaction, highlighting the critical intermediate and reaction conditions.

Caption: Logical flow of the Sandmeyer-type reaction.

Conclusion

This technical guide has detailed two effective methods for the synthesis of 2-Bromo-4-iodo-1-methoxybenzene. The direct iodination of 3-bromoanisole offers a high-yielding, one-pot procedure. The Sandmeyer-type reaction, while involving a multi-step process with a thermally sensitive intermediate, provides a classic and reliable alternative. The choice of synthesis will be dictated by the specific requirements of the research or development project. The provided experimental protocols and data are intended to equip scientists with the necessary information to successfully synthesize and characterize this important chemical intermediate.

References

Structural Characterization of 2-Bromo-4-iodoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-Bromo-4-iodoanisole (CAS No: 182056-39-9), a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis. This document outlines its physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway, and detailed experimental protocols for its preparation and analysis.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| CAS Number | 182056-39-9 | [1] |

| Appearance | Off-white to faint gray crystalline powder | [1] |

| Melting Point | 80-82 °C or 89-92 °C |

Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound starts from the commercially available 2-bromo-4-nitroanisole. The synthetic route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine atom.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-aminoanisole (Reduction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-nitroanisole (1.0 eq) and ethanol.

-

Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl₂, 2.5-3.0 eq) in concentrated hydrochloric acid (HCl) portion-wise. An exothermic reaction will be observed.

-

Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

-

Extraction: Extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-4-aminoanisole, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

-

Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-4-aminoanisole (1.0 eq) in a mixture of concentrated sulfuric acid (H₂SO₄) and water.

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Work-up: Extract the product with diethyl ether or ethyl acetate (3 x volume).

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford this compound as a crystalline solid.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with structurally similar compounds.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | d | 1H | Ar-H (meta to -OCH₃, ortho to -I) |

| ~ 7.5 | dd | 1H | Ar-H (ortho to -OCH₃, meta to -I) |

| ~ 6.8 | d | 1H | Ar-H (ortho to -OCH₃, meta to -Br) |

| ~ 3.9 | s | 3H | -OCH ₃ |

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156 | C -OCH₃ |

| ~ 142 | C -I |

| ~ 135 | C -H |

| ~ 120 | C -H |

| ~ 115 | C -Br |

| ~ 112 | C -H |

| ~ 56 | -OC H₃ |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| 1580-1450 | Aromatic C=C stretch |

| 1250-1200 | Aryl-O stretch (asymmetric) |

| 1050-1000 | Aryl-O stretch (symmetric) |

| Below 800 | C-Br and C-I stretches |

Predicted Mass Spectrometry (MS)

The mass spectrum, likely obtained using Electron Ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 312/314 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 297/299 | [M - CH₃]⁺ |

| 185/187 | [M - I]⁺ |

| 170/172 | [M - I - CH₃]⁺ |

| 156 | [M - Br - I]⁺ |

Experimental Workflow for Structural Characterization

A logical workflow for the synthesis and structural confirmation of this compound is presented below.

This guide provides a foundational understanding of the structural characteristics of this compound. The provided synthetic route and predicted spectroscopic data serve as a valuable resource for researchers engaged in the synthesis and application of this and related halogenated aromatic compounds. It is recommended to verify the predicted data with experimental results for definitive structural elucidation.

References

The Strategic Utility of 2-Bromo-4-iodoanisole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodoanisole is a versatile and highly valuable, though underutilized, building block in the lexicon of medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a methoxy group and two distinct halogen atoms at the 2- and 4-positions, offers a platform for precise and sequential chemical modifications. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its synthetic tractability for creating diverse molecular scaffolds. This document details its utility in constructing complex molecules, including potential kinase inhibitors and other targeted therapeutics, and provides actionable experimental protocols for its key transformations.

Introduction: The "Swiss Army Knife" Scaffolding Approach

In the quest for novel therapeutics, the ability to rapidly generate and test a wide array of structurally diverse molecules is paramount. Halogenated aromatic compounds serve as fundamental cornerstones in this endeavor, acting as versatile handles for the construction of complex molecular architectures through a variety of cross-coupling reactions. This compound emerges as a particularly strategic starting material due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, compared to the more robust C-Br bond. This reactivity differential allows for a stepwise and regioselective functionalization of the aromatic ring, enabling medicinal chemists to introduce a specific moiety at the 4-position while leaving the 2-position available for a subsequent, distinct transformation. This "one-two punch" capability is invaluable for building molecular complexity and exploring the structure-activity relationships (SAR) of a given pharmacophore.

Synthetic Utility and Key Transformations

The primary utility of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions. This allows for the controlled and directional synthesis of di- and tri-substituted anisole derivatives.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the initial coupling will preferentially occur at the more labile C-I bond at the 4-position.

Regioselective Sonogashira Coupling

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, will also proceed with high selectivity at the 4-position. The resulting 4-alkynyl-2-bromoanisole is a valuable intermediate for further diversification.

Copper-Catalyzed Amination/Sulfonamidation

Beyond palladium-catalyzed reactions, the C-I bond can also be selectively functionalized through copper-catalyzed processes. This has been demonstrated in the synthesis of TEAD modulators, where a sulfonamide moiety is introduced at the 4-position.

Potential Applications in Medicinal Chemistry

While direct, widespread applications of this compound in marketed drugs are not yet prevalent, its potential as a scaffold for novel therapeutics is significant. Its structural motifs are found in a variety of bioactive molecules.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that orients key pharmacophoric elements within the ATP-binding pocket of the target kinase. The ability to introduce two different substituents at the 2- and 4-positions of the anisole ring makes this compound an attractive starting point for the synthesis of novel kinase inhibitor scaffolds. For instance, the 4-position could be functionalized with a hinge-binding motif, while the 2-position could be modified to interact with the solvent front or other regions of the kinase domain to enhance potency and selectivity.

Anticancer Agents

The development of novel anticancer agents often relies on the synthesis of compounds that can modulate specific signaling pathways implicated in cancer progression. A patent for TEAD (Transcriptional Enhanced Associate Domain) modulators, which are being investigated for their potential in cancer therapy, explicitly utilizes this compound as a key starting material.[1] The synthesis involves a copper-catalyzed reaction to introduce a sulfonamide group at the 4-position, highlighting the practical utility of this building block in an active area of oncology research.

Biomedical Diagnostics

The application of this compound is not limited to therapeutics. It has also been employed in the synthesis of near-infrared (NIR) glucose sensors.[2][3] This demonstrates its utility in the creation of sophisticated molecular probes for diagnostic and monitoring applications, a field of growing importance in personalized medicine.

Quantitative Data Summary

While specific pharmacological data for a wide range of derivatives of this compound are not extensively published, the following table provides a conceptual framework for the types of data that would be generated during a drug discovery campaign utilizing this scaffold. The values are hypothetical and for illustrative purposes.

| Compound ID | Scaffold | Target | IC50 (nM) | Cellular Activity (EC50, nM) |

| Hypothetical-001 | 4-Aryl-2-aminoanisole | Kinase X | 50 | 250 |

| Hypothetical-002 | 4-Alkynyl-2-heteroarylanisole | Kinase Y | 25 | 150 |

| Hypothetical-003 | 4-Sulfonamido-2-arylanisole | TEAD | 100 | 500 |

Experimental Protocols

The following protocols are detailed methodologies for the key transformations of this compound, adapted from established procedures for analogous dihalogenated aromatic compounds.

Protocol for Regioselective Suzuki-Miyaura Coupling at the 4-Position

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Schlenk flask and magnetic stir bar

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Regioselective Sonogashira Coupling at the 4-Position

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Schlenk flask and magnetic stir bar

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous and degassed THF and Et₃N via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous ammonium chloride and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol for Copper-Catalyzed Sulfonamidation at the 4-Position

This protocol is adapted from the patent literature for the synthesis of TEAD modulators.[1]

Materials:

-

This compound (1.0 equiv)

-

Methanesulfonamide (5.0 equiv)

-

Copper(I) iodide (CuI) (1.0 equiv)

-

N,N-Dimethylglycine (1.0 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

To a reaction vessel, add this compound, methanesulfonamide, CuI, N,N-dimethylglycine, and K₃PO₄.

-

Purge the vessel with an inert gas (e.g., Nitrogen).

-

Add anhydrous N,N-dimethylacetamide.

-

Heat the reaction mixture to 100 °C with stirring for 2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous workup and extraction.

-

Purify the product by chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of synthetic strategies and experimental workflows employing this compound.

Caption: Synthetic pathways from this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion